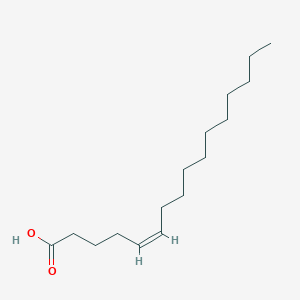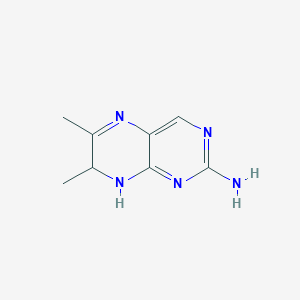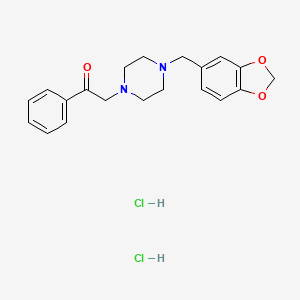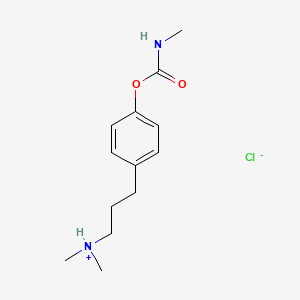
5Z-hexadecenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5Z-hexadecenoic acid typically involves the use of specific reagents and catalysts to achieve the desired configuration of the double bond. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological processes, such as microbial fermentation, to produce the compound in large quantities. These methods leverage the metabolic pathways of specific microorganisms to convert simple substrates into the desired fatty acid. The use of genetically engineered microorganisms can enhance the yield and efficiency of the production process .
化学反応の分析
Types of Reactions
5Z-hexadecenoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated or hydroxylated derivatives.
科学的研究の応用
5Z-hexadecenoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of bio-based materials and as a component in lubricants and surfactants .
作用機序
The mechanism of action of 5Z-hexadecenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism and signaling. The compound may also interact with cell membrane receptors, influencing cellular responses and physiological processes. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
類似化合物との比較
5Z-hexadecenoic acid can be compared with other long-chain fatty acids, such as:
Palmitoleic acid (9Z-hexadecenoic acid): Similar in structure but with the double bond at the 9th position.
Oleic acid (9Z-octadecenoic acid): Contains an 18-carbon chain with a double bond at the 9th position.
Linoleic acid (9Z,12Z-octadecadienoic acid): Contains two double bonds at the 9th and 12th positions
The uniqueness of this compound lies in its specific double bond configuration and its potential biological activities, which may differ from those of other similar fatty acids.
特性
CAS番号 |
7056-90-8 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
(Z)-hexadec-5-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h11-12H,2-10,13-15H2,1H3,(H,17,18)/b12-11- |
InChIキー |
KVXIRQZWCOAYRD-QXMHVHEDSA-N |
異性体SMILES |
CCCCCCCCCC/C=C\CCCC(=O)O |
正規SMILES |
CCCCCCCCCCC=CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)









